molecular formula C9H5Br2NO B598046 3,7-Dibromo-4-hydroxyquinoline CAS No. 1203579-53-6

3,7-Dibromo-4-hydroxyquinoline

Cat. No.: B598046
CAS No.: 1203579-53-6
M. Wt: 302.953
InChI Key: FCRKTWYWSKVPGU-UHFFFAOYSA-N
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Description

3,7-Dibromo-4-hydroxyquinoline: is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two bromine atoms at positions 3 and 7, and a hydroxyl group at position 4 on the quinoline ring. It has the molecular formula C9H5Br2NO and a molecular weight of 302.95 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dibromo-4-hydroxyquinoline typically involves the bromination of 4-hydroxyquinoline. One common method is the reaction of 4-hydroxyquinoline with bromine in chloroform. The reaction proceeds as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control of temperature and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3,7-Dibromo-4-hydroxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3,7-Dibromo-4-hydroxyquinoline is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: This compound has shown potential in medicinal chemistry for the development of antimicrobial and anticancer agents. Its derivatives have been studied for their ability to inhibit the growth of various pathogens and cancer cell lines .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its halogenated structure makes it useful in the development of flame retardants and other materials with enhanced thermal stability .

Comparison with Similar Compounds

Comparison: 3,7-Dibromo-4-hydroxyquinoline is unique due to the specific positioning of the bromine atoms and the hydroxyl group, which imparts distinct chemical and biological properties. Compared to other halogenated quinolines, it exhibits different reactivity patterns and biological activities. For example, 5,7-Dibromo-8-hydroxyquinoline has been studied for its antifungal properties, while this compound is more commonly explored for its antimicrobial and anticancer potential .

Properties

IUPAC Name

3,7-dibromo-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2NO/c10-5-1-2-6-8(3-5)12-4-7(11)9(6)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRKTWYWSKVPGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671085
Record name 3,7-Dibromoquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203579-53-6
Record name 3,7-Dibromoquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1203579-53-6
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